Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hcl
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Description
Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hcl is a useful research compound. Its molecular formula is C8H14ClF2NO2 and its molecular weight is 229.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
- Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity, showcasing the chemical's utility in creating complex molecular structures (Zhu et al., 2003).
- The synthesis and characterization of pyrrolidine nitroxide radicals for potential applications as spin probes and labels demonstrate the modification of the α-positions of the nitroxide group to improve stability through steric and electrostatic shielding (Lampp et al., 2019).
Medicinal Chemistry and Drug Design
- Enantioselective Michael reactions of chiral secondary enaminoesters with 2-substituted nitroethylenes synthesize trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates, useful for creating compounds with potential therapeutic applications (Revial et al., 2000).
- The discovery of potent inhibitors of influenza neuraminidase based on the pyrrolidine core structure highlights the compound's significance in antiviral drug design, with detailed analysis of interaction with the enzyme active site (Wang et al., 2001).
Material Science and Corrosion Inhibition
- Functionalized tetrahydropyridines, including similar compounds, have been studied for their corrosion inhibition properties on mild steel, demonstrating significant efficiency and potential for applications in materials protection (Haque et al., 2018).
Advanced Synthesis Techniques
- Novel multi-component reactions provide a rapid access to highly functionalized pyrrolidines, showcasing the versatility of such compounds in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Devi & Perumal, 2006).
Properties
IUPAC Name |
ethyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c1-2-13-8(12)6-4-11-3-5(6)7(9)10;/h5-7,11H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZZPOZSACXJEP-GEMLJDPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CNC[C@@H]1C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.